![molecular formula C20H21NO2 B12618940 1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one CAS No. 917965-74-3](/img/structure/B12618940.png)
1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-[(1S,2R)-2-éthoxyéthényl-1,2-diphényléthyl]pyrrolidin-2-one est un composé organique complexe qui présente un noyau de pyrrolidin-2-one avec un motif de substitution unique
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 1-[(1S,2R)-2-éthoxyéthényl-1,2-diphényléthyl]pyrrolidin-2-one peut être réalisée par un processus en plusieurs étapes :
-
Préparation du matériau de départ : : La synthèse commence par la préparation du (1S,2R)-2-éthoxyéthényl-1,2-diphényléthanol. Cela peut être réalisé par réduction asymétrique de la 2-éthoxyéthényl-1,2-diphényléthanone à l’aide d’un catalyseur chiral.
-
Formation du noyau de pyrrolidin-2-one : : L’étape suivante implique la cyclisation du (1S,2R)-2-éthoxyéthényl-1,2-diphényléthanol avec une amine appropriée, telle que la pyrrolidine, en conditions acides pour former le noyau de pyrrolidin-2-one.
-
Formation du produit final : : La dernière étape est l’introduction du groupe éthoxyéthényle en position 1 du cycle de pyrrolidin-2-one. Cela peut être réalisé par une réaction de substitution nucléophile en utilisant un donneur d’éthoxyéthényle approprié.
Méthodes de production industrielle
La production industrielle de la 1-[(1S,2R)-2-éthoxyéthényl-1,2-diphényléthyl]pyrrolidin-2-one peut impliquer des versions optimisées des voies de synthèse décrites ci-dessus, en mettant l’accent sur la capacité de production, la rentabilité et la durabilité environnementale. Des procédés catalytiques et des réacteurs à flux continu peuvent être utilisés pour améliorer l’efficacité et le rendement.
Analyse Des Réactions Chimiques
Types de réactions
La 1-[(1S,2R)-2-éthoxyéthényl-1,2-diphényléthyl]pyrrolidin-2-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome pour former les produits oxydés correspondants.
Réduction : La réduction peut être réalisée à l’aide de réactifs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium, conduisant à la formation de dérivés réduits.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Nucléophiles tels que les alcoolates ou les amines en conditions basiques.
Principaux produits
Oxydation : Formation d’acides carboxyliques ou de cétones.
Réduction : Formation d’alcools ou d’amines.
Substitution : Formation de dérivés substitués de pyrrolidin-2-one.
4. Applications de la recherche scientifique
La 1-[(1S,2R)-2-éthoxyéthényl-1,2-diphényléthyl]pyrrolidin-2-one présente plusieurs applications de recherche scientifique :
Chimie médicinale : Utilisation potentielle comme échafaudage pour le développement de médicaments, en particulier dans la conception d’inhibiteurs d’enzymes ou de modulateurs de récepteurs.
Synthèse organique : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Science des matériaux :
Applications De Recherche Scientifique
1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Materials Science:
Mécanisme D'action
Le mécanisme d’action de la 1-[(1S,2R)-2-éthoxyéthényl-1,2-diphényléthyl]pyrrolidin-2-one dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, modulant leur activité par le biais d’interactions de liaison. Les groupes éthoxyéthényle et diphényléthyle peuvent jouer un rôle crucial dans l’affinité de liaison et la spécificité.
Comparaison Avec Des Composés Similaires
Composés similaires
1-[(1S,2R)-2-hydroxy-1,2-diphényléthyl]pyrrolidin-2-one : Structure similaire, mais avec un groupe hydroxyle au lieu d’un groupe éthoxyéthényle.
1-[(1S,2R)-2-méthoxy-1,2-diphényléthyl]pyrrolidin-2-one : Structure similaire, mais avec un groupe méthoxy au lieu d’un groupe éthoxyéthényle.
Unicité
La 1-[(1S,2R)-2-éthoxyéthényl-1,2-diphényléthyl]pyrrolidin-2-one est unique en raison de la présence du groupe éthoxyéthényle, qui peut conférer des propriétés chimiques et biologiques distinctes. Cette unicité peut être mise à profit dans la conception de composés présentant des activités ou des propriétés spécifiques désirées.
Propriétés
Numéro CAS |
917965-74-3 |
|---|---|
Formule moléculaire |
C20H21NO2 |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C20H21NO2/c1-2-23-20(17-12-7-4-8-13-17)19(16-10-5-3-6-11-16)21-15-9-14-18(21)22/h2-8,10-13,19-20H,1,9,14-15H2/t19-,20+/m0/s1 |
Clé InChI |
PSGMNCSYWRIMCI-VQTJNVASSA-N |
SMILES isomérique |
C=CO[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N3CCCC3=O |
SMILES canonique |
C=COC(C1=CC=CC=C1)C(C2=CC=CC=C2)N3CCCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B12618859.png)
![4-[(4-Chlorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12618862.png)
![6,6'-Bis(bromomethyl)-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B12618875.png)

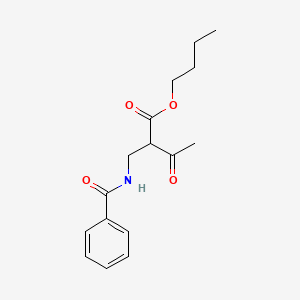
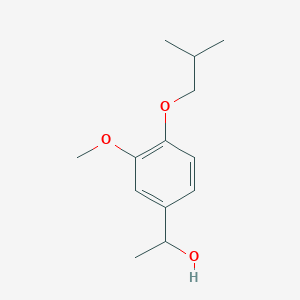
![3-[6-(Azetidine-1-carbonyl)-4-hydroxy-1,2-dimethyl-1H-benzimidazol-5-yl]-1-(2-methylphenyl)propan-1-one](/img/structure/B12618906.png)
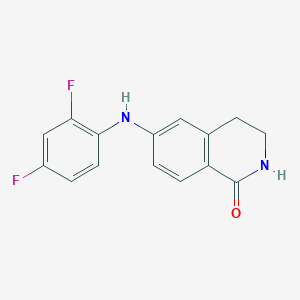
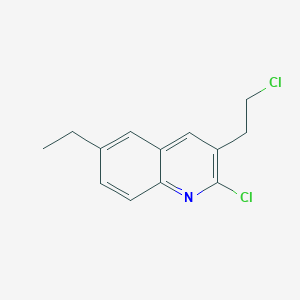
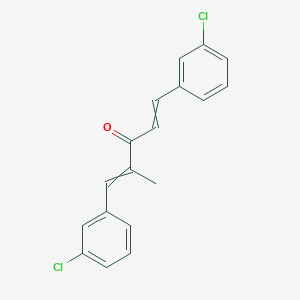
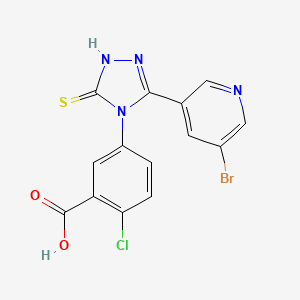
![N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide](/img/structure/B12618928.png)
![1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12618939.png)

